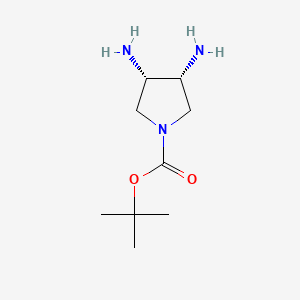

cis-1-Boc-3,4-diaminopyrrolidine

Description

The exact mass of the compound cis-1-Boc-3,4-diaminopyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-1-Boc-3,4-diaminopyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-1-Boc-3,4-diaminopyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFRNGKMXMQTQR-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945217-60-7 | |

| Record name | rac-tert-butyl (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of cis-1-Boc-3,4-diaminopyrrolidine: Strategies and Methodologies for Drug Discovery Professionals

Introduction: The Significance of the cis-1-Boc-3,4-diaminopyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Among its many derivatives, cis-1-Boc-3,4-diaminopyrrolidine has emerged as a critical building block, particularly in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. The precise cis-stereochemistry of the two amino groups at the 3 and 4 positions is often paramount for potent and selective biological activity. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable intermediate, with a focus on stereocontrol, efficiency, and practical applicability for researchers in the pharmaceutical sciences.

Strategic Approaches to Stereocontrol: A Comparative Overview

The synthesis of cis-1-Boc-3,4-diaminopyrrolidine presents the central challenge of controlling the relative and absolute stereochemistry of the two vicinal amino groups. Several distinct strategies have been developed to address this, each with its own merits and limitations. The choice of a particular route will often depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the specific stereoisomer required.

| Synthetic Strategy | Key Transformation | Stereocontrol | Typical Starting Materials | Advantages | Challenges |

| Enantioselective 1,3-Dipolar Cycloaddition | Silver-catalyzed [3+2] cycloaddition | Chiral ligand-metal complex | Imino esters, (Z)-nitroalkenes | Direct formation of the pyrrolidine ring with high enantioselectivity. | Requires specialized chiral ligands and careful optimization of reaction conditions. |

| Chiral Pool Synthesis | Derivatization of a chiral starting material | Inherited from the starting material | L-tartaric acid | Readily available and inexpensive chiral source. | Can involve multiple steps and protecting group manipulations. |

| Diastereoselective Reduction | Catalytic hydrogenation or hydride reduction | Substrate or reagent control | Substituted pyrroles or pyrrolines | Can be highly efficient and scalable. | Requires a suitable precursor with existing stereocenters or directing groups. |

Methodology 1: Enantioselective 1,3-Dipolar Cycloaddition

This modern and elegant approach constructs the pyrrolidine ring with inherent control of the cis-stereochemistry and high enantioselectivity. The key step is a silver-catalyzed [3+2] cycloaddition between an azomethine ylide and a dipolarophile.[2][3]

Causality of Stereoselectivity

The stereochemical outcome of the 1,3-dipolar cycloaddition is dictated by the chiral ligand coordinated to the silver catalyst. The chiral environment of the metal-ligand complex directs the facial approach of the dipolarophile to the azomethine ylide, leading to the preferential formation of one enantiomer of the cycloadduct. The cis-stereochemistry of the final product is a direct consequence of the concerted nature of the cycloaddition reaction, where the substituents on the dipolarophile maintain their relative stereochemistry in the resulting pyrrolidine ring.

Experimental Workflow

The synthesis commences with the in situ generation of an azomethine ylide from an imino ester. This is followed by the silver-catalyzed cycloaddition with a (Z)-nitroalkene bearing a masked amino group. The resulting nitro-substituted pyrrolidine is then subjected to reduction to afford the desired cis-diamine.

Caption: Workflow for the enantioselective 1,3-dipolar cycloaddition route.

Detailed Experimental Protocol

Step 1: Synthesis of the Pyrrolidine Intermediate via Cycloaddition [4][5]

-

To a solution of the chiral phosphoramidite ligand (0.055 mmol) in anhydrous toluene (1 mL) under an argon atmosphere, add silver salt (e.g., AgOAc, 0.05 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the imino ester (1.0 mmol) and the (Z)-nitroalkene (1.2 mmol) to the reaction mixture.

-

Stir the reaction at the optimized temperature (e.g., room temperature or 0 °C) and monitor by TLC until completion.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the nitro-substituted pyrrolidine derivative.

Step 2: Reduction of the Nitro Group to the Diamine [2]

-

Dissolve the purified nitro-pyrrolidine (1.0 mmol) in ethanol.

-

Add concentrated hydrochloric acid.

-

Add zinc dust portion-wise at a controlled temperature (e.g., under reflux).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the excess zinc.

-

Neutralize the filtrate with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Boc Protection

-

Dissolve the crude diamine (1.0 mmol) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 mmol) and a base (e.g., triethylamine or sodium bicarbonate, 2.2 mmol).

-

Stir the reaction at room temperature until completion as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography or recrystallization.

Methodology 2: Synthesis from the Chiral Pool: L-Tartaric Acid

L-tartaric acid is an inexpensive and readily available starting material that possesses the desired stereochemistry at two vicinal carbon atoms, making it an excellent precursor for the synthesis of cis-diaminopyrrolidines.[6]

Causality of Stereoselectivity

In this approach, the stereochemistry of the final product is directly inherited from the starting L-tartaric acid. The key is to transform the carboxylic acid and hydroxyl groups of tartaric acid into the amino functionalities of the target molecule while preserving the original stereochemical integrity. This is typically achieved through a series of stereoretentive or stereoinvertive reactions.

Experimental Workflow

A common synthetic sequence involves the conversion of L-tartaric acid into a cyclic intermediate, such as a tartrimide, followed by reduction and functional group interconversions to yield the desired diamine.

Caption: Workflow for the synthesis of cis-1-Boc-3,4-diaminopyrrolidine from L-tartaric acid.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-Dihydroxy-1-alkylpyrrolidine-2,5-dione (Tartrimide) [7]

-

A mixture of L-tartaric acid (10 mmol) and a primary amine (e.g., octylamine, 10 mmol) in a suitable solvent (e.g., xylene) is heated at reflux with a Dean-Stark trap to remove water.

-

After the theoretical amount of water is collected, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization.

Step 2: Reduction of the Tartrimide

-

To a suspension of a reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the tartrimide (1.0 mmol) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude diol.

Step 3: Conversion of Diol to Diazide (via Mesylation)

-

Dissolve the crude diol (1.0 mmol) in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine (2.5 mmol) followed by the dropwise addition of methanesulfonyl chloride (2.2 mmol).

-

Stir the reaction at 0 °C and then allow it to warm to room temperature until completion.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude dimesylate.

-

Dissolve the crude dimesylate in DMF and add sodium azide (3.0 mmol).

-

Heat the reaction mixture (e.g., to 80 °C) and stir until the reaction is complete.

-

Cool the mixture, add water, and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate to afford the crude diazide.

Step 4: Reduction of Diazide to Diamine and Boc Protection

-

Dissolve the crude diazide (1.0 mmol) in a suitable solvent (e.g., methanol).

-

Add a catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation at a suitable pressure of hydrogen gas.

-

After the reaction is complete, filter the catalyst and concentrate the filtrate.

-

Proceed with the Boc protection as described in Methodology 1, Step 3.

Methodology 3: Diastereoselective Reduction of Pyrrole Derivatives

This strategy involves the stereoselective reduction of a suitably substituted pyrrole or pyrroline precursor to establish the desired cis-stereochemistry. The stereochemical outcome is controlled by either the inherent chirality of the substrate or the use of a chiral reducing agent or catalyst.

Causality of Stereoselectivity

The diastereoselectivity of the reduction is governed by the steric and electronic properties of the substituents on the pyrrole or pyrroline ring. In catalytic hydrogenation, the substrate adsorbs onto the catalyst surface from the less hindered face, leading to the delivery of hydrogen atoms from that side.[5] For hydride reductions, existing stereocenters can direct the approach of the hydride reagent to one face of the double bond or carbonyl group being reduced.

Experimental Workflow

A representative example involves the preparation of a 1,3,4-trisubstituted pyrrole, followed by a double reductive alkylation that proceeds with high cis-diastereoselectivity.[8]

Caption: Workflow for the diastereoselective reduction of a pyrrole derivative.

Detailed Experimental Protocol (Illustrative Example)

Step 1: Synthesis of a 1,3,4-Trisubstituted Pyrrole [8]

-

Synthesize a suitable 1,3,4-trisubstituted pyrrole precursor bearing electron-withdrawing groups to facilitate the reduction. This can be achieved through various known methods for pyrrole synthesis.

Step 2: Double Reductive Alkylation [8]

-

To a solution of liquid ammonia at -78 °C, add the substituted pyrrole (1.0 mmol) dissolved in an anhydrous ether solvent (e.g., THF).

-

Add a dissolving metal (e.g., lithium or sodium) until a persistent blue color is observed.

-

Quench the reaction with a suitable proton source (e.g., tert-butanol).

-

Add an alkylating agent (e.g., methyl iodide) and allow the reaction to proceed.

-

Carefully quench the reaction with saturated aqueous ammonium chloride and allow the ammonia to evaporate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the resulting cis-3,4-disubstituted pyrrolidine by column chromatography.

Step 3: Conversion to the Diamine and Boc Protection

-

The substituents introduced in the previous step would need to be convertible to amino groups (e.g., via Curtius rearrangement of carboxylic acid derivatives or reduction of nitriles).

-

Following the conversion to the diamine, perform the Boc protection as described in Methodology 1, Step 3.

Conclusion and Future Perspectives

The synthesis of cis-1-Boc-3,4-diaminopyrrolidine is a well-established yet continually evolving field. The enantioselective 1,3-dipolar cycloaddition offers a highly elegant and direct route to the chiral product. The use of L-tartaric acid from the chiral pool provides a cost-effective and reliable, albeit potentially longer, alternative. Diastereoselective reduction methods are powerful for large-scale synthesis, provided a suitable precursor can be readily accessed.

Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems, including biocatalysis, to further improve the enantioselectivity and reduce the environmental impact of these syntheses. The exploration of novel starting materials and synthetic disconnections will also continue to provide new and innovative ways to access this critical building block for the advancement of medicinal chemistry and drug discovery.

References

- Bürstner, A., Becker, P. M., Allgaier, A., & Peters, R. (2025). Tunable Endo/Exo Selectivity in Direct Catalytic Asymmetric 1,3‐Dipolar Cycloadditions with Polyfunctional Lewis Acid / Azolium–Aryloxide Catalysts.

- Contreras-Cruz, D. A., et al. (2022). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules, 27(14), 4579.

- Contreras-Cruz, D. A., et al. (2022). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. PubMed.

- De Caprariis, P., et al. (1990). Intramolecular cyclization of 4-acetyl-2,2-diethycarbonyl-2,3-dihydro-1-(2-nitrobenzoyl)pyrrole by... ChemInform.

- Füstero, S., et al. (2011). Stereoselective synthesis of highly substituted Delta1-pyrrolines: exo-selective 1,3-dipolar cycloaddition reactions with azlactones. Journal of the American Chemical Society.

- Goti, A., et al. (2005). Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. Organic Letters, 7(5), 953-5.

- Kótai, B., et al. (n.d.).

- Mateus, C. R., Almeida, W., & Coelho, F. (2000). Diastereoselective Heterogeneous Catalytic Hydrogenation of Baylis—Hillman Adducts. Tetrahedron Letters.

- Mazhuga, A. G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.

- Mizar, P., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed.

- Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.

- Reddy, L. C. S., & Paquette, L. A. (2006). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Chemical Reviews.

- Sukhorukov, A. (2025). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones.

-

Török, B., et al. (2002). Catalytic hydrogenation of meso-octamethylporphyrinogen (calix[5]pyrrole). Journal of Molecular Catalysis A: Chemical.

- Vedejs, E., & Fields, S. C. (1996). Stereoselectivity in the double reductive alkylation of pyrroles: synthesis of cis-3,4-disubstituted pyrrolidines.

- Wang, P.-A., et al. (2012). Efficient synthesis of unnatural dipeptides based on cis-2,5-disubstituted pyrrolidine. Amino Acids, 42(6), 2121-7.

- Zovko, M., et al. (2010). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. Molecules.

- Zhang, J., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry.

- Zhang, X., et al. (2019).

- Motiwala, H. F., & Paquette, L. A. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research.

- Teoh, S. E., et al. (2016). DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. Malaysian Journal of Analytical Sciences.

- Vedejs, E., & Fields, S. C. (1996). Stereoselectivity in the double reductive alkylation of pyrroles: synthesis of cis-3,4-disubstituted pyrrolidines.

- Goti, A., et al. (2005). Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. Organic Letters.

- Zovko, M., et al. (2010). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. Molecules.

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Stereoselective synthesis of highly substituted Delta1-pyrrolines: exo-selective 1,3-dipolar cycloaddition reactions with azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselectivity in the double reductive alkylation of pyrroles: synthesis of cis-3,4-disubstituted pyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

What is cis-1-Boc-3,4-diaminopyrrolidine used for?

[1]

Emerging Application: RNA-Targeting Ligands

Small molecules that bind RNA are a frontier in drug discovery.[1] The cis-3,4-diaminopyrrolidine scaffold serves as a conformationally restricted mimic of polyamines (e.g., spermidine), which are natural RNA stabilizers.[1]

-

Riboswitch Ligands: The scaffold has been used to design ligands that bind to bacterial riboswitches (e.g., T-box riboswitch), disrupting bacterial gene regulation.[1]

-

Binding Mode: The protonated amines at physiological pH interact electrostatically with the negatively charged phosphate backbone of RNA, while the pyrrolidine ring fits into the major groove or specific bulges.[1]

Synthetic Methodology

Synthesizing the cis-isomer specifically requires strategies that avoid the thermodynamic preference for the trans-isomer. Two primary routes are recommended:

Method A: 1,3-Dipolar Cycloaddition (Stereoselective)

This route constructs the pyrrolidine ring with the stereochemistry established de novo.[1]

-

Reactants: N-Boc-glycine ester (forms azomethine ylide) + Nitroalkene (dipolarophile).[1]

-

Catalyst: Ag(I) or Cu(I) salts with chiral ligands (e.g., phosphoramidites) for enantioselectivity.[1]

-

Mechanism: The endo-cyclization preference yields the cis-nitro-proline derivative.

-

Transformation: Reduction of the nitro group and ester yields the cis-diamine.[1]

Method B: From Chiral Pool (L-Tartaric Acid)

A robust scale-up route starting from inexpensive chiral materials.

-

Start: L-Tartaric acid (provides cis-diol relationship).[1]

-

Cyclization: Condensation with benzylamine to form the pyrrolidine ring (benzyl-protected).[1]

-

Activation: Convert diols to leaving groups (mesylates/tosylates).

-

Displacement: Double displacement with azide (inversion of configuration twice or retention depending on neighboring group participation—careful control required to maintain cis relative stereochemistry, often via an epoxide intermediate).[1]

-

Reduction: Staudinger reduction or hydrogenation of azides to amines.[1]

Experimental Protocol: Deprotection & Coupling

When using cis-1-Boc-3,4-diaminopyrrolidine as an intermediate, the standard workflow involves coupling the free amines before removing the Boc group, or vice versa, depending on the target.[1]

Standard Boc-Deprotection Protocol:

-

Dissolution: Dissolve 1.0 eq of cis-1-Boc-3,4-diaminopyrrolidine in DCM (5 mL/mmol).

-

Acidolysis: Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Concentrate in vacuo. The product is obtained as the dihydrochloride salt (hygroscopic solid).[1]

-

Note: Avoid aqueous workup if the free amine is highly water-soluble.[1]

-

Safety & Handling:

References

An In-Depth Technical Guide to cis-1-Boc-3,4-diaminopyrrolidine: Structure, Stereochemistry, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring system stands out as a privileged scaffold, frequently incorporated into the architecture of numerous therapeutic agents.[1] Its conformational flexibility and the ability to introduce stereochemically defined substituents make it a versatile building block in drug design. Among the vast array of pyrrolidine derivatives, cis-1-Boc-3,4-diaminopyrrolidine has emerged as a particularly valuable chiral intermediate. Its rigid, three-dimensional structure, featuring two stereogenic centers with amino functionalities in a cis relationship, provides a unique platform for the synthesis of complex, biologically active molecules.[2] The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability and allows for selective manipulation of the amino groups, a crucial aspect in multi-step syntheses.[3] This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and applications of cis-1-Boc-3,4-diaminopyrrolidine, with a focus on its role in the development of innovative pharmaceuticals.

Unraveling the Molecular Architecture: Structure and Stereochemistry

The fundamental structure of cis-1-Boc-3,4-diaminopyrrolidine consists of a saturated five-membered pyrrolidine ring. The key features that define its chemical identity and utility are:

-

The Pyrrolidine Core: A five-membered saturated heterocycle containing one nitrogen atom.

-

The Diamino Substituents: Two amino groups (-NH₂) are attached to the C3 and C4 positions of the pyrrolidine ring.

-

The cis-Stereochemistry: The two amino groups are positioned on the same face of the pyrrolidine ring. This specific spatial arrangement is crucial for its application as a constrained diamine scaffold.

-

The Boc Protecting Group: A tert-butoxycarbonyl group is attached to the pyrrolidine nitrogen (N1). This bulky protecting group serves to decrease the nucleophilicity of the ring nitrogen and prevent its participation in unwanted side reactions. It can be readily removed under acidic conditions.

The molecule possesses two chiral centers at C3 and C4. The specific enantiomer is denoted by the (3R,4S) or (3S,4R) configuration. For instance, the (3R,4S) enantiomer is a common building block in the synthesis of various pharmaceutical agents.

Figure 1. 2D and 3D representations of (3R,4S)-1-Boc-3,4-diaminopyrrolidine.

The cis configuration of the amino groups imparts a Cₛ symmetry to the molecule if the substituents on the amino groups were identical and there were no other chiral centers. However, in the context of its use as a chiral building block, it is the specific absolute configuration at C3 and C4 that is of paramount importance.

The Art of Synthesis: Crafting the Chiral Core

The stereoselective synthesis of cis-1-Boc-3,4-diaminopyrrolidine is a critical aspect of its utility. Two primary strategies have emerged as effective routes to this valuable intermediate: chiral pool synthesis and asymmetric cycloaddition reactions.[2]

Chiral Pool Synthesis: Harnessing Nature's Stereochemistry

A prevalent and economically viable approach to enantiomerically pure cis-diaminopyrrolidines is the utilization of readily available chiral starting materials, with L-tartaric acid being a prominent precursor.[2][4] The inherent stereochemistry of tartaric acid is transferred to the pyrrolidine ring through a series of chemical transformations.

A Representative Synthetic Protocol from L-Tartaric Acid:

The synthesis of tert-butyl (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate can be achieved from dimethyl L-tartrate. The following is a generalized, multi-step protocol that highlights the key transformations.

Step 1: Formation of the Pyrrolidine Ring

The initial steps typically involve the conversion of dimethyl L-tartrate into a cyclic sulfate, followed by reaction with an amine to form the pyrrolidine ring.

Step 2: Introduction of the Amino Groups

The hydroxyl groups of the tartrate-derived intermediate are converted into amino groups, often via a double inversion of configuration to achieve the desired cis stereochemistry. This can be accomplished through the formation of an aziridine intermediate followed by nucleophilic opening.

Step 3: Boc Protection

The final step involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Diagram 1. Generalized synthetic workflow from L-tartaric acid.

This chiral pool approach is advantageous due to the low cost and ready availability of L-tartaric acid, making it suitable for large-scale synthesis.[4]

Asymmetric Cycloaddition: Building Chirality from the Ground Up

An alternative and powerful strategy for the enantioselective synthesis of cis-3,4-diaminopyrrolidines is the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[5][6] This method allows for the direct construction of the pyrrolidine ring with control over the stereochemistry at the 3 and 4 positions.

Experimental Protocol: Enantioselective 1,3-Dipolar Cycloaddition

A representative protocol involves the reaction of an imino ester (derived from an amino ester and an aldehyde) with a nitroalkene in the presence of a chiral catalyst.[5]

-

Preparation of the α-Imino Ester: The amino ester (1.1 mmol) is dissolved in dichloromethane (DCM, 2 mL), and the aldehyde (1 mmol) and triethylamine (Et₃N, 1.1 mmol) are added. The mixture is stirred for 16 hours at room temperature. After quenching with saturated aqueous NaCl, the product is extracted with DCM and used without further purification.[5]

-

Cycloaddition Reaction: To a solution of the nitroalkene and the α-imino ester in a suitable solvent, a chiral silver-based catalyst is added. The reaction is stirred at a controlled temperature until completion.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified by column chromatography to yield the desired cis-3,4-disubstituted pyrrolidine derivative.

-

Conversion to the Diamine: The nitro group and other functionalities are then reduced to afford the cis-diamine, which is subsequently Boc-protected.

This method offers high enantioselectivity and diastereoselectivity, providing access to a wide range of substituted cis-diaminopyrrolidines.[5]

Spectroscopic Characterization: Confirming the Structure

The structural elucidation of cis-1-Boc-3,4-diaminopyrrolidine relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected ¹H and ¹³C NMR Data:

While specific spectral data can vary slightly depending on the solvent and instrument, the following are characteristic features expected in the ¹H and ¹³C NMR spectra of tert-butyl (3R,4S)-3,4-diaminopyrrolidine-1-carboxylate.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Boc | ~1.45 | singlet | 9H, C(CH₃)₃ |

| Pyrrolidine CH₂ | 2.80 - 3.60 | multiplet | 4H, CH₂-N-CH₂ |

| Pyrrolidine CH | 3.70 - 4.00 | multiplet | 2H, CH-NH₂ |

| NH₂ | Broad singlet | 4H, NH₂ |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Boc C(CH₃)₃ | ~28.5 | C(CH₃)₃ |

| Pyrrolidine CH₂ | ~45-55 | CH₂-N-CH₂ |

| Pyrrolidine CH | ~50-60 | CH-NH₂ |

| Boc C=O | ~155.0 | C=O |

| Boc C(CH₃)₃ | ~80.0 | C(CH₃)₃ |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.

A Cornerstone in Drug Discovery: Applications of cis-1-Boc-3,4-diaminopyrrolidine

The unique stereochemical and functional group arrangement of cis-1-Boc-3,4-diaminopyrrolidine makes it a highly sought-after building block in the synthesis of a variety of pharmaceutical agents.[2] Its constrained diamine motif is particularly well-suited for targeting enzyme active sites and protein-protein interactions.

Janus Kinase (JAK) Inhibitors: A New Era in Autoimmune Disease Treatment

A prominent application of chiral diaminopyrrolidine derivatives is in the development of Janus kinase (JAK) inhibitors.[7] These small molecules modulate the JAK-STAT signaling pathway, which plays a crucial role in the inflammatory processes of many autoimmune diseases.

Upadacitinib: A Case Study

Upadacitinib is a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[8] The synthesis of Upadacitinib utilizes a chiral pyrrolidine intermediate, and while the exact commercial synthesis may vary, the core structure is derived from a (3R,4S)-4-ethylpyrrolidine-3-yl)amine derivative. The synthesis of this key intermediate can be envisioned to start from a precursor like cis-1-Boc-3,4-diaminopyrrolidine.

Diagram 2. Conceptual synthetic pathway to Upadacitinib.

The cis-diamine scaffold in these inhibitors is critical for orienting the substituents in a precise manner to achieve high potency and selectivity for the target JAK isoform.[7]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Managing Type 2 Diabetes

The chiral pyrrolidine-3,4-diamine motif is also a key structural element in a class of drugs used to treat type 2 diabetes known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[2] These drugs work by prolonging the action of incretin hormones, which stimulate insulin secretion. The stereochemistry of the diamine is crucial for effective binding to the DPP-4 enzyme.

Conclusion: An Indispensable Tool for the Medicinal Chemist

cis-1-Boc-3,4-diaminopyrrolidine is a testament to the power of stereochemically defined building blocks in modern drug discovery. Its synthesis, achievable through both chiral pool and asymmetric methods, provides access to a versatile scaffold with broad applications. The well-defined spatial arrangement of its functional groups allows for the rational design of potent and selective inhibitors for a range of therapeutic targets, most notably in the fields of autoimmune diseases and metabolic disorders. As the demand for more sophisticated and targeted therapies continues to grow, the importance of chiral intermediates like cis-1-Boc-3,4-diaminopyrrolidine in the synthetic chemist's toolbox is set to increase even further.

References

- BenchChem. (n.d.). Synthesis of Chiral Pyrrolidine-3,4-diamines: Application Notes and Protocols.

- National Center for Biotechnology Information. (n.d.). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PubMed Central.

- BenchChem. (n.d.). Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. Retrieved from a relevant chemical supplier's website.

- MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1863.

- National Center for Biotechnology Information. (2022). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules, 27(14), 4579.

- ResearchGate. (2022). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin.

- Nanjing Tengxiang Import & Export Co. Ltd. (n.d.).

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- ResearchGate. (2022). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines.

- Google Patents. (2022).

- National Center for Biotechnology Information. (n.d.). Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine.

- Google Patents. (2020).

- Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib.

- PubMed. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry.

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

- 1. Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. research.unl.pt [research.unl.pt]

- 4. mdpi.com [mdpi.com]

- 5. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. tdcommons.org [tdcommons.org]

The Cis-Diaminopyrrolidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, offering a three-dimensional scaffold that can effectively probe biological space.[1] Among its many derivatives, the cis-diaminopyrrolidine core has emerged as a particularly valuable motif in the design of potent and selective bioactive molecules. Its rigidified, chiral structure serves as an excellent peptide mimetic, enabling precise interactions with enzyme active sites and receptors. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of the cis-diaminopyrrolidine scaffold, with a focus on its role in the development of enzyme inhibitors. Detailed synthetic protocols, mechanistic insights, and data-driven analyses are presented to equip researchers with the knowledge to effectively leverage this privileged scaffold in their drug discovery programs.

The Strategic Advantage of the Cis-Diaminopyrrolidine Scaffold

The prevalence of the pyrrolidine ring in pharmaceuticals stems from its unique stereochemical and conformational properties.[1] The non-planar, puckered nature of the saturated ring system allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity interactions with biological targets. The cis-diaminopyrrolidine scaffold further refines these properties by introducing two amino groups on the same face of the ring. This specific arrangement offers several key advantages in drug design:

-

Constrained Dipeptide Mimicry: The rigid cis-diamine geometry effectively mimics the turn structures of peptides, which are often involved in protein-protein interactions and enzyme recognition.[2] This conformational constraint reduces the entropic penalty upon binding, leading to enhanced potency.

-

Chirality and Stereoselectivity: The scaffold possesses multiple stereocenters, allowing for the synthesis of enantiomerically pure compounds. The specific stereochemistry of the amino groups and other substituents is often crucial for biological activity, enabling the development of highly selective drugs.

-

Vectorial Presentation of Functional Groups: The two amino groups provide versatile handles for the introduction of various substituents. These can be tailored to interact with specific pockets of a target protein, optimizing binding affinity and selectivity.

-

Improved Physicochemical Properties: The presence of the amino groups can enhance aqueous solubility and provide opportunities for salt formation, which are important considerations for drug development.

Synthesis of the Chiral Cis-Diaminopyrrolidine Core

The synthesis of enantiomerically pure cis-diaminopyrrolidines is a critical step in the development of drugs based on this scaffold. Several synthetic strategies have been developed to achieve this, often starting from chiral precursors or employing asymmetric reactions.

One effective approach involves an enantioselective 1,3-dipolar cycloaddition reaction. This method allows for the stereocontrolled construction of the pyrrolidine ring with the desired cis configuration of the amino groups or their precursors.

Below is a representative workflow for the synthesis of a chiral cis-diaminopyrrolidine derivative.

Sources

A Senior Application Scientist's Guide to the Commercial Availability and Strategic Application of cis-1-Boc-3,4-diaminopyrrolidine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. The strategic use of pre-functionalized, stereochemically defined building blocks is not merely a convenience but a rate-limiting factor in the progression of discovery pipelines.[1] Among these critical reagents, tert-butyl (3R,4S)-rel-3,4-diaminopyrrolidine-1-carboxylate, commonly known as cis-1-Boc-3,4-diaminopyrrolidine (CAS No. 945217-60-7), has emerged as a pivotal intermediate.[]

This guide provides an in-depth technical overview of its commercial availability, quality assessment, handling, and core synthetic applications. The molecule's inherent value lies in the orthogonal reactivity of its two amine functionalities. The mono-Boc protection strategy differentiates the two nucleophilic centers, allowing for selective sequential functionalization—a crucial attribute for building the complex scaffolds required for potent and selective therapeutics, particularly in oncology and neurology.[] The cis-stereochemistry of the vicinal diamines imposes a specific conformational constraint, which is invaluable for probing structure-activity relationships (SAR) in drug design.

Section 1: Commercial Availability and Sourcing Strategy

The procurement of cis-1-Boc-3,4-diaminopyrrolidine is the foundational step for its application. As a specialized building block, its availability is concentrated among suppliers who focus on reagents for pharmaceutical R&D.

Representative Commercial Suppliers

Sourcing for research and development requires careful consideration of purity, available quantity, and lead times. The following table summarizes representative suppliers for CAS 945217-60-7. It is imperative for the end-user to request lot-specific Certificates of Analysis (CoA) to verify purity and identity prior to use.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Capot Chemical [3] | tert-butyl cis-3,4-diaminopyrrolidine-1-carboxylate | 945217-60-7 | C₉H₁₉N₃O₂ | 201.27 | 95%+ |

| Caerulum Pharma [4] | cis tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | 945217-60-7 | C₉H₁₉N₃O₂ | 201.27 | Not specified |

| Fluorochem (via CymitQuimica) [5] | cis-1-BOC-3,4-Diaminopyrrolidine | 945217-60-7 | C₉H₁₉N₃O₂ | 201.27 | 95% |

| ChemicalBook Aggregator [6] | (3R,4S)-rel-1-Boc--3,4-diaMinopyrrolidine | 945217-60-7 | C₉H₁₉N₃O₂ | 201.27 | Varies by supplier |

Note: This table is representative and not exhaustive. Pricing and availability are subject to change.

Sourcing Workflow: From Bench to Scale-up

The selection of a supplier often depends on the stage of research. The workflow below illustrates a logical progression from initial screening to large-scale synthesis.

Caption: Strategic sourcing workflow for chemical building blocks.

Section 2: Quality Control and Analytical Verification

Ensuring the identity and purity of the starting material is a non-negotiable aspect of scientific integrity. A failure at this stage invalidates all subsequent experimental results.

Typical Specifications

While specifications vary by supplier, a high-quality batch of cis-1-Boc-3,4-diaminopyrrolidine should meet the following criteria:

| Parameter | Specification | Method |

| Appearance | White to off-white or pale yellow solid | Visual |

| Identity | Conforms to the structure | ¹H NMR |

| Purity | ≥ 95.0% | HPLC or GC |

| Molecular Weight | 201.27 g/mol | MS |

Protocol: Identity Confirmation by ¹H NMR Spectroscopy

This protocol provides a self-validating check on the material's identity. The expected chemical shifts are based on the structure and publicly available spectral data.[6]

Objective: To confirm the chemical structure of cis-1-Boc-3,4-diaminopyrrolidine.

Materials:

-

Sample of cis-1-Boc-3,4-diaminopyrrolidine (approx. 5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or D₂O with appropriate referencing)

-

NMR tube

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum according to standard instrument procedures.

-

Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the signals and assign the peaks. Expected chemical shifts (in CDCl₃) are approximately:

-

~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector. The large integration value is a key signature.

-

~1.6-1.8 ppm (broad singlet, 4H): The four protons of the two amine (-NH₂) groups. This signal may exchange with D₂O and diminish or disappear.

-

~2.8-3.6 ppm (multiplets, 6H): The protons on the pyrrolidine ring (CH and CH₂ groups). The complexity arises from cis-coupling and diastereotopicity.

-

Trustworthiness Check: The integration ratio of the Boc group protons to the ring protons should be 9:6 (or simplified to 3:2). A significant deviation suggests impurity.

Protocol: Purity Assessment by HPLC

This protocol is adapted from established methods for analyzing related diaminopyridine compounds and serves as a robust system for purity determination.[7]

Objective: To determine the purity of cis-1-Boc-3,4-diaminopyrrolidine and identify any potential impurities.

Materials & Equipment:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample solution: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Procedure:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

-

Set the UV detector to an appropriate wavelength (e.g., 210 nm), where the Boc-carbamate has some absorbance.

-

Inject a standard volume (e.g., 10 µL) of the sample solution.

-

Run a linear gradient elution, for example:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B

-

-

Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness Check: The method is self-validating. The presence of early-eluting peaks may suggest polar impurities (e.g., de-protected diamine), while late-eluting peaks could indicate non-polar impurities.

Section 3: Handling, Storage, and Stability

Proper handling and storage are critical to maintain the reagent's integrity. Boc-protected amines are susceptible to specific degradation pathways.

Recommended Storage and Handling

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[8] Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Diamine compounds can be skin and respiratory irritants.[10][11]

-

Long-Term Stability: For long-term storage, particular care must be taken to exclude atmospheric CO₂. The free amine can react with carbon dioxide to form a solid carbamate salt, which can be mistaken for product degradation or impurity.[4]

Key Degradation Pathways

Understanding potential degradation is key to troubleshooting unexpected experimental outcomes.

Caption: Primary degradation pathways for cis-1-Boc-3,4-diaminopyrrolidine.

Section 4: Core Synthetic Applications and Protocols

The utility of this building block stems from its pre-defined stereochemistry and the differential reactivity of its amine groups.

Workflow: Sequential Functionalization

The primary synthetic strategy involves functionalizing the free primary amine, followed by the deprotection and subsequent reaction of the newly revealed second amine.

Caption: Typical synthetic workflow using the title building block.

Protocol: Selective N-Acylation (Amide Bond Formation)

This protocol details the reaction at the more nucleophilic primary amine, leaving the Boc-protected amine intact.

Objective: To selectively form an amide bond with the free amine of cis-1-Boc-3,4-diaminopyrrolidine.

Materials:

-

cis-1-Boc-3,4-diaminopyrrolidine (1.0 eq)

-

Carboxylic acid of interest (R-COOH) (1.0-1.2 eq)

-

Peptide coupling reagent (e.g., HATU, HOBt/EDC) (1.2 eq)

-

Non-nucleophilic base (e.g., DIPEA, Et₃N) (2.0-3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

-

Standard workup and purification supplies (e.g., saturated NaHCO₃ solution, brine, MgSO₄, silica gel).

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.2 eq) in anhydrous DMF.

-

Add the base (e.g., DIPEA, 3.0 eq) and stir for 5-10 minutes at room temperature to activate the acid.

-

Add a solution of cis-1-Boc-3,4-diaminopyrrolidine (1.0 eq) in a minimal amount of DMF.

-

Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Trustworthiness Check: The product's mass should be confirmed by LC-MS. ¹H NMR should show the disappearance of the broad -NH₂ signal and the appearance of a new amide N-H signal, along with signals corresponding to the "R" group from the carboxylic acid.

Protocol: Boc-Group Deprotection

This protocol unmasks the second amine, making it available for further functionalization.

Objective: To remove the Boc protecting group to reveal the free diamine.

Materials:

-

Boc-protected substrate from the previous step.

-

Acidic deprotection reagent (e.g., 4M HCl in Dioxane, or 20-50% TFA in DCM).

-

Anhydrous solvent (DCM or Dioxane).

Procedure:

-

Dissolve the Boc-protected substrate in a minimal amount of anhydrous DCM or Dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the acidic deprotection reagent (e.g., 4M HCl in Dioxane, 5-10 eq).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure. The product will be the corresponding salt (e.g., hydrochloride or trifluoroacetate).

-

If the free base is required, the residue can be dissolved in water, the pH adjusted to >12 with NaOH, and the product extracted with an organic solvent like DCM. However, for many subsequent reactions, the salt can be used directly with an added excess of a non-nucleophilic base.

Trustworthiness Check: Successful deprotection is confirmed by the disappearance of the characteristic 9H singlet at ~1.45 ppm in the ¹H NMR spectrum and a corresponding mass change in the mass spectrum.

Conclusion

cis-1-Boc-3,4-diaminopyrrolidine is a high-value, commercially available building block that enables efficient and stereocontrolled synthesis in drug discovery. Its successful application hinges on a clear understanding of reliable sourcing, rigorous quality control, proper handling to maintain stability, and the correct execution of sequential functionalization protocols. By adhering to the principles and methods outlined in this guide, researchers can confidently integrate this versatile reagent into their synthetic strategies, accelerating the path from concept to candidate molecule.

References

-

Cole-Parmer. Material Safety Data Sheet - 1,4-Diaminobutane, 99%. Available at: [Link]

-

ResearchGate. HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Available at: [Link]

-

Caerulum Pharma. cis tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate Product Page. Available at: [Link]

-

Capot Chemical. Specifications of tert-butyl cis-3,4-diaminopyrrolidine-1-carboxylate. Available at: [Link]

-

NIH National Library of Medicine. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Available at: [Link]

-

PubMed. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Available at: [Link]

-

ResearchGate. Cis-Amide Stabilizing Proline Analogs: Synthesis and Applications. Available at: [Link]

-

Reagentia. Cis-1-boc-3-amino-4-(hydroxymethyl)pyrrolidine Product Page. Available at: [Link]

-

PubMed. Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Available at: [Link]

-

ResearchGate. Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. Available at: [Link]

-

TaiChem Taizhou Limited. Homepage. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. capotchem.com [capotchem.com]

- 4. cis tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate - China Shanghai Caerulum Pharma [caerulumpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. (3R,4S)-rel-1-Boc--3,4-diaMinopyrrolidine(945217-60-7) 1H NMR spectrum [chemicalbook.com]

- 7. cis-1-boc-3,4-diaminopiperidine | CAS:480450-36-0 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 8. fishersci.ca [fishersci.ca]

- 9. cis-1-Boc-3-amino-4-fluoropyrrolidine 97% | CAS: 1431720-86-3 | AChemBlock [achemblock.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

The Chiral Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

Topic: Introduction to Chiral Pyrrolidine Building Blocks Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary: The "Privileged" Heterocycle

In the architecture of small-molecule therapeutics, few scaffolds possess the versatility and ubiquity of the chiral pyrrolidine. Defined as a saturated five-membered nitrogen heterocycle containing at least one stereogenic center, this moiety is not merely a structural linker but a pharmacophore in its own right.

From a physicochemical perspective, the pyrrolidine ring offers a unique balance of conformational rigidity and solubility. Unlike the planar pyrrole, the saturated pyrrolidine puckers, allowing it to orient substituents in precise 3D vectors—a critical feature for high-affinity binding to enzyme pockets (e.g., DPP-4) or receptors (e.g., GPCRs).

This guide dissects the technical landscape of chiral pyrrolidine building blocks, moving beyond basic definitions to explore the causal links between synthetic methodology and pharmaceutical utility.[][2][3]

Structural Classification & Synthetic Utility

The selection of a pyrrolidine building block is dictated by the substitution pattern required by the target biological interface. We categorize these blocks into three tiers of complexity:

Table 1: Comparative Analysis of Synthetic Routes

| Structural Class | Primary Source | Key Synthetic Method | Stereocontrol Strategy | Scalability |

| 2-Substituted | Chiral Pool | Functionalization of L-Proline / D-Proline | Inherited from natural amino acids | High (kg to ton) |

| 3-Substituted | Synthetic | Asymmetric Hydrogenation / Conjugate Addition | Chiral catalysts (Rh/Ru) or Auxiliaries | Medium |

| Polysubstituted | De Novo | 1,3-Dipolar Cycloaddition | Metal-Ligand stereodifferentiation (Cu/Ag) | Low to Medium |

Mechanistic Deep Dive: The 1,3-Dipolar Cycloaddition

While chiral pool synthesis (starting from Proline) is the industrial workhorse, it is limited by the availability of natural precursors. The Asymmetric 1,3-Dipolar Cycloaddition of azomethine ylides represents the frontier of pyrrolidine synthesis, allowing for the simultaneous creation of up to four stereocenters with perfect atom economy.

The Azomethine Ylide Mechanism

This reaction typically involves the condensation of an

Critical Stereochemical Control Points:

-

Metal Coordination: The metal (usually Ag(I) or Cu(I)) coordinates the nitrogen and the carbonyl oxygen, locking the dipole geometry.

-

Endo/Exo Selectivity: The transition state usually favors the endo approach due to secondary orbital interactions, but bulky chiral ligands can override this to favor exo products.

-

Facial Selectivity: The chiral ligand blocks one face of the planar dipole, forcing the alkene to attack from the exposed face.

Visualization: Catalytic Cycle

The following diagram illustrates the catalytic cycle for a Silver(I)-catalyzed synthesis, highlighting the critical transition states.

Caption: Fig 1. Catalytic cycle of Ag(I)-mediated 1,3-dipolar cycloaddition for pyrrolidine synthesis.

Case Study: Vildagliptin & The Industrial Reality

To understand the application of these blocks, we examine Vildagliptin (Galvus) , a DPP-4 inhibitor used for Type 2 Diabetes.

-

The Building Block: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[5][6]

-

The Challenge: The nitrile group at the 2-position is metabolically stable but chemically sensitive during synthesis.

-

The Solution: The synthesis does not use a de novo cycloaddition. Instead, it relies on the Chiral Pool strategy, starting from L-Proline.

-

Amidation: L-Proline is converted to L-Prolinamide.

-

Dehydration: The amide is dehydrated to the nitrile (using TFAA or POCl3).

-

Coupling: The N-terminus is chloroacetylated and then coupled with 3-amino-1-adamantanol.

-

Scientist's Insight: Why use Proline here? Because the stereocenter at C2 is already established by nature. Attempting to synthesize this simple 2-substituted ring via cycloaddition would be over-engineering—expensive and unnecessary. Cycloaddition is reserved for complex cores like those found in HCV inhibitors (e.g., Daclatasvir analogs).

Experimental Protocol: Catalytic Asymmetric Synthesis

Objective: Synthesis of a highly substituted chiral pyrrolidine building block via Ag(I)-catalyzed [3+2] cycloaddition. This protocol is designed for discovery-stage chemists requiring high enantiopurity (>95% ee).

Target Molecule: endo-Methyl 4-phenyl-5-(trifluoromethyl)pyrrolidine-2-carboxylate derivative.

Reagents & Equipment[4][6][7]

-

Catalyst: AgOAc (Silver Acetate) - 3 mol%

-

Ligand: (R)-Fesulphos or Taniaphos type ligand - 3.3 mol%

-

Dipole Precursor: Glycine imino ester (derived from trifluoroacetaldehyde).

-

Dipolarophile: N-Phenylmaleimide or Methyl Acrylate.

-

Base: Cs2CO3 or TEA.

-

Solvent: DCM or Toluene (Anhydrous).

Step-by-Step Methodology

-

Catalyst Pre-formation (Critical Step):

-

In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.03 equiv) and the Chiral Ligand (0.033 equiv) in anhydrous DCM (0.1 M relative to substrate).

-

Why: Stir for 30 mins to ensure complete ligation. Unligated silver leads to racemic background reaction.

-

-

Substrate Addition:

-

Add the imino ester precursor (1.0 equiv) to the catalyst solution.

-

Cool the mixture to -20°C. Lower temperatures generally improve enantioselectivity (ee) by suppressing the less favorable transition state.

-

-

Cycloaddition:

-

Add the dipolarophile (1.2 equiv) followed by the base (0.1 equiv if catalytic base is sufficient, otherwise stoichiometric).

-

Monitor via TLC or 19F-NMR. The reaction typically completes in 4–12 hours.

-

-

Quench & Purification:

-

Filter the mixture through a short pad of Celite to remove silver salts.

-

Concentrate in vacuo.

-

Purify via Flash Column Chromatography (Silica gel). Note: Pyrrolidines can be streak on silica; add 1% Triethylamine to the eluent to prevent tailing.

-

-

Validation:

-

H-NMR: Verify endo/exo ratio by coupling constants (J-values). Endo protons typically show different coupling patterns than exo.

-

Chiral HPLC: Determine ee% using a Chiralpak AD-H or OD-H column.

-

Decision Framework for Researchers

When initiating a project involving pyrrolidine pharmacophores, use the following logic flow to select your synthetic route.

Caption: Fig 2. Strategic decision tree for pyrrolidine synthesis based on target complexity.

References

-

FDA Approved Drug Products . Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. U.S. Food and Drug Administration.[7] [Link]

-

Najera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of Pyrrolidines. Chemical Reviews. [Link]

-

Pandey, G., et al. (2006). 1,3-Dipolar Cycloaddition of Azomethine Ylides.[2][8][9] Tetrahedron. [Link]

-

Villalobos, A., et al. (2019). Practical Synthesis of Vildagliptin. Organic Process Research & Development. [Link]

-

Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. [Link]

Sources

- 2. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. op.niscair.res.in [op.niscair.res.in]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. Azomethine ylide - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Strategic Coupling Protocols for cis-1-Boc-3,4-diaminopyrrolidine

Abstract

The cis-1-Boc-3,4-diaminopyrrolidine scaffold is a high-value building block in medicinal chemistry, particularly for kinase inhibitors, RNA-binding small molecules, and PROTAC linkers.[1] Its utility lies in its ability to present two amino functionalities in a conformationally restricted cis-orientation.[1] However, this symmetry presents a distinct synthetic challenge: desymmetrization . This guide details the protocols for selective mono-acylation (breaking symmetry) and exhaustive bis-acylation, utilizing advanced coupling reagents (T3P, HATU) and boron-complexation strategies to maximize yield and purity.[1]

Structural Analysis & Synthetic Strategy

The Stereochemical Paradox

The core molecule, cis-1-Boc-3,4-diaminopyrrolidine, is a meso compound .[1] It possesses a plane of symmetry bisecting the nitrogen and the C3-C4 bond.

-

Achiral Starting Material: Despite having two stereocenters (3R, 4S), the molecule is superimposable on its mirror image.

-

Chirality upon Reaction: The moment one amine is acylated (mono-functionalization), the symmetry is broken. If the coupling partner is achiral, the product is a racemic mixture of enantiomers. If the coupling partner is chiral (e.g., an amino acid), the product is a mixture of diastereomers .

Decision Matrix

Select your protocol based on the desired endpoint:

| Target Outcome | Challenge | Recommended Protocol | Key Reagent |

| Mono-Amide | Avoiding over-acylation (bis-product) | Protocol A (Statistical) or Protocol B (Boron-Masking) | T3P or 9-BBN/Acyl Chloride |

| Bis-Amide (Symmetric) | Steric crowding at the cis face | Protocol C (Exhaustive) | HATU / HOAt |

| Bis-Amide (Asymmetric) | Orthogonality | Sequential Protocol A | T3P then HATU |

Experimental Protocols

Protocol A: Statistical Mono-Acylation (T3P Method)

Best for: Rapid synthesis when 50-60% yield is acceptable and starting material is abundant.[1]

Rationale: T3P (Propylphosphonic anhydride) is superior to HATU for this application because of its lower reactivity, which allows for better kinetic control, and its water-soluble byproducts which simplify the separation of the mono-amide from the diamine.

Materials:

-

cis-1-Boc-3,4-diaminopyrrolidine (1.0 equiv)[1]

-

Carboxylic Acid (0.8 equiv) [Critical: Sub-stoichiometric acid] [1]

-

T3P (50% in EtOAc or DMF) (1.2 equiv relative to Acid)

-

DIPEA (3.0 equiv)[1]

-

Solvent: Anhydrous DCM or EtOAc (0.1 M)

Step-by-Step:

-

Preparation: Dissolve cis-1-Boc-3,4-diaminopyrrolidine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM at 0°C.

-

Acid Activation: In a separate vial, mix the Carboxylic Acid (0.8 eq) with the T3P solution. Stir for 5 minutes.

-

Controlled Addition: Add the activated acid/T3P mixture dropwise to the diamine solution over 30 minutes at 0°C.

-

Note: Slow addition ensures the concentration of activated acid remains low relative to the free diamine, favoring mono-acylation.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1]

-

Workup:

-

Purification: Flash chromatography is mandatory to separate the unreacted diamine (polar), mono-amide (medium), and trace bis-amide (non-polar).[1]

Protocol B: Selective Mono-Acylation via Boron Complexation

Best for: High-value substrates where yield is critical (>85% selectivity).[1]

Rationale: cis-Diamines can form a stable cyclic chelate with 9-BBN (9-Borabicyclo[3.3.1]nonane).[1] This effectively "masks" one amine and steric bulk protects the other, allowing only one equivalent of acyl chloride to react.

Materials:

-

cis-1-Boc-3,4-diaminopyrrolidine (1.0 equiv)[1]

-

9-BBN (1.0 equiv, 0.5M in THF)[1]

-

Acyl Chloride (1.05 equiv) or Acid Anhydride[1]

-

Triethylamine (TEA) (1.2 equiv)[1]

Step-by-Step:

-

Complexation: Dissolve the diamine in anhydrous THF under Nitrogen. Add 9-BBN solution dropwise at RT. Stir for 2 hours.

-

Acylation: Cool to 0°C. Add TEA followed by the Acyl Chloride dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

-

Decomplexation: Add Ethanolamine (5 equiv) or 3M NaOH/H₂O₂ (oxidative workup, use caution) to break the boron chelate. Stir vigorously for 2 hours.

-

Extraction: Extract with EtOAc. The boron residues are removed in the aqueous phase (if using ethanolamine/wash).

Protocol C: Exhaustive Bis-Acylation (HATU Method)

Best for: Creating symmetric dimers or closing macrocycles.[1]

Rationale: The cis-arrangement creates steric hindrance once the first amide is formed. To drive the second coupling, a highly reactive agent like HATU or COMU is required, often with heating.[8]

Materials:

-

cis-1-Boc-3,4-diaminopyrrolidine (1.0 equiv)[1]

-

Carboxylic Acid (2.5 equiv)[1]

-

HATU (2.5 equiv)[1]

-

HOAt (0.5 equiv) [Optional: Additive to prevent racemization of chiral acids]

-

DIPEA (6.0 equiv)[1]

-

Solvent: DMF (0.2 M)[1]

Step-by-Step:

-

Activation: Dissolve Acid (2.5 eq) and DIPEA (6.0 eq) in DMF. Add HATU (2.5 eq). Stir for 2 minutes (solution turns yellow).

-

Coupling: Add the diamine immediately.

-

Forcing Conditions:

-

Workup:

Visualization of Workflows

Logic Flow: Desymmetrization vs. Bis-Coupling[1]

Caption: Decision tree for selecting the appropriate coupling protocol based on target stoichiometry and available reagents.

Quality Control & Troubleshooting

Analytical Markers

| Method | Observation | Interpretation |

| 1H NMR | Symmetry | Start Material: Simple spectra (C2 symmetry).Mono-Amide: Complex spectra (loss of symmetry, diastereotopic protons).Bis-Amide: Returns to simplified spectra (if symmetric acid used).[1] |

| LCMS | M+H Peak | Mono: M + Acid_Mass - 18.Bis: M + 2*(Acid_Mass) - 36.[1] |

| TLC | Rf Value | Diamine (Base line) < Mono-Amide < Bis-Amide (High Rf).[1] |

Common Issues

-

Problem: Low conversion to Bis-amide.

-

Cause: Steric clash between the two cis substituents.

-

Solution: Switch solvent to NMP, increase temp to 60°C, and use HOAt additive.

-

-

Problem: Gumming/Precipitation during workup.

-

Cause: Amphiphilic nature of the mono-amide.[1]

-

Solution: Avoid aqueous workup for the mono-product; evaporate DMF/DCM and load directly onto a C18 reverse-phase column.

-

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

-

Dunayevskiy, Y., et al. (2019). Application of T3P (Propylphosphonic Anhydride) in Organic Synthesis.[2][4] Organic Process Research & Development.

-

Kawabata, T., et al. (2007).[6] Site-selective acylation of complex molecules.[1][6] Journal of the American Chemical Society.[6] Link (Demonstrates principles of selective acylation in poly-nucleophiles).[1]

-

Graham, T. H., et al. (2011). Boron-Masking Strategy for the Selective Monoacylation of Symmetrical Diamines. Organic Letters. (Adapted concept for cis-diamines).[1]

Sources

- 1. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. reddit.com [reddit.com]

How to use cis-1-Boc-3,4-diaminopyrrolidine in peptide synthesis

Application Note: Strategic Integration of cis-1-Boc-3,4-diaminopyrrolidine in Peptide Synthesis

Part 1: Executive Summary & Strategic Considerations

cis-1-Boc-3,4-diaminopyrrolidine is a versatile, conformationally constrained pyrrolidine scaffold used in peptidomimetics to induce structural rigidity, mimic peptide turns (specifically

Core Chemical Logic

-

Scaffold Nature: The molecule is a meso compound (possessing a plane of symmetry) in its unsubstituted diamine form.

-

Orthogonality Challenge: The N1 position is protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile. The C3 and C4 amino groups are primary amines. To use this in linear peptide synthesis (SPPS), desymmetrization or orthogonal protection is required to differentiate the two amino groups (e.g., protecting one with Fmoc).

-

Cleavage Compatibility: The N1-Boc group is stable to piperidine (Fmoc deprotection conditions) but will be cleaved during the final global deprotection with Trifluoroacetic Acid (TFA), yielding a secondary amine at the pyrrolidine nitrogen.

Part 2: Preparation of Orthogonal Building Block

Note: If you have purchased pre-differentiated material (e.g., 1-Boc-3-Fmoc-amino-4-aminopyrrolidine), skip to Part 3. If you are starting with the raw diamine, you must perform this desymmetrization step to avoid uncontrolled cross-linking or double-coupling.

Protocol A: Statistical Monoprotection (Desymmetrization)

This protocol converts the symmetric diamine into a racemate of the mono-Fmoc protected building block, suitable for coupling.

Reagents:

-

cis-1-Boc-3,4-diaminopyrrolidine (1.0 eq)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (0.9 eq)

-

DIEA (N,N-Diisopropylethylamine) (1.1 eq)

-

Solvent: Dichloromethane (DCM) or DMF (0.1 M concentration)

Step-by-Step Methodology:

-

Dissolution: Dissolve cis-1-Boc-3,4-diaminopyrrolidine in DCM at

. -

Controlled Addition: Add DIEA followed by the dropwise addition of Fmoc-OSu dissolved in a minimal amount of DCM over 30 minutes. Crucial: Using a substoichiometric amount of Fmoc-OSu (0.9 eq) minimizes the formation of the di-Fmoc byproduct.

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) for 2 hours. -

Work-up: Wash the organic layer with 5% citric acid (removes unreacted diamine), water, and brine. Dry over

. -

Purification: Purify via flash column chromatography (Hexane:Ethyl Acetate gradient).

-

Target Product:(±)-cis-1-Boc-3-(Fmoc-amino)-4-aminopyrrolidine .

-

Part 3: Solid Phase Peptide Synthesis (SPPS) Protocol

This protocol assumes the use of standard Fmoc chemistry on a polystyrene or PEG-based resin.

Table 1: Coupling Parameters

| Parameter | Recommendation | Rationale |

| Resin | Rink Amide or Wang Resin | Standard C-terminal functionalization. |

| Coupling Reagent | HATU or PyBOP | High efficiency required for secondary amines or steric bulk. |

| Base | DIEA or NMM | 2.0 eq relative to coupling reagent. |

| Stoichiometry | 3.0 eq (Building Block) | Excess ensures complete coupling to the resin-bound peptide. |

| Reaction Time | 2 x 45 min (Double Coupling) | Essential to prevent deletion sequences due to steric hindrance. |

Step-by-Step SPPS Integration

1. Resin Preparation

-

Swell the resin in DMF for 30 minutes.

-

Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% Piperidine in DMF (

min). Wash with DMF (

2. Coupling the Pyrrolidine Scaffold

-

Activation: Dissolve the mono-Fmoc building block (from Protocol A) and HATU (2.9 eq) in DMF. Add DIEA (6 eq) immediately before adding to the resin.

-

Incubation: Add the activated solution to the resin. Shake at RT for 45 minutes.

-

Re-coupling: Drain the vessel and repeat the coupling step with fresh reagents to ensure >99% conversion.

-

Monitoring: Perform a Chloranil test (more sensitive for secondary amines than Kaiser test) to verify coupling completion.

3. Chain Elongation

-

Fmoc Removal: Treat with 20% Piperidine/DMF. This exposes the primary amine at position 3 (or 4) of the pyrrolidine ring.

-

Next AA Coupling: Couple the subsequent Fmoc-amino acid using standard conditions.

4. Global Cleavage & Deprotection

-

Reagent: TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Time: 2–3 hours at RT.

-

Mechanism: This step cleaves the peptide from the resin, removes side-chain protecting groups, and removes the N1-Boc group , yielding a secondary amine on the pyrrolidine ring.

Part 4: Visualization of Workflows

Diagram 1: Desymmetrization & SPPS Integration Pathway

Caption: Workflow converting the symmetric diamine scaffold into a linear peptide sequence via orthogonal protection and Fmoc-SPPS.

Part 5: Advanced Application – Cyclic Urea Formation

A common application of this scaffold is the formation of a bicyclic urea moiety to constrain the backbone further.

Protocol:

-

After coupling the mono-Fmoc scaffold to the resin and removing the Fmoc group (exposing the free amine), do not couple the next amino acid immediately.

-

Instead, treat the resin-bound amine with Carbonyldiimidazole (CDI) (5 eq) and DIEA (5 eq) in DCM for 1 hour.

-

This forms an activated imidazole-urea intermediate.

-

If a second amine is present (e.g., from a side chain or if the scaffold was coupled via a side chain), this can cyclize. Alternatively, this intermediate can be reacted with a primary amine in solution to form a urea linkage.

References

-

Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720. Link

-